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molecular formula C9H7Cl2FO2 B168358 Ethyl 2,4-dichloro-5-fluorobenzoate CAS No. 103318-75-8

Ethyl 2,4-dichloro-5-fluorobenzoate

Cat. No. B168358
M. Wt: 237.05 g/mol
InChI Key: FHPCKNJINJXSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04990646

Procedure details

84 g of 2,4-dichloro-5-fluoro-benzoyl chloride are added dropwise to 250 ml of anhydrous ethanol at 50° to 60° C., the temperature being maintained by occasional cooling with ice-water. The mixture is then refluxed for about a further hour, the excess alcohol is distilled off and the residue is fractionated in vacuo. 84.9 g (~97%) of ethyl 2,4-dichloro-5-fluoro-benzoate are obtained at 132°-135° C./8 mbar.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH2:13]([OH:15])[CH3:14]>>[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([O:15][CH2:13][CH3:14])=[O:5]

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C(=C1)Cl)F
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed for about a further hour
DISTILLATION
Type
DISTILLATION
Details
the excess alcohol is distilled off

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)OCC)C=C(C(=C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 84.9 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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